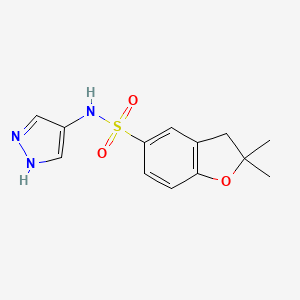
2,2-dimethyl-N-(1H-pyrazol-4-yl)-3H-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(1H-pyrazol-4-yl)-3H-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzofuran ring, a pyrazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(1H-pyrazol-4-yl)-3H-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzofuran core, followed by the introduction of the pyrazole and sulfonamide groups. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: This step often involves the reaction of the benzofuran intermediate with a pyrazole derivative under suitable conditions.
Sulfonamide Formation: The final step typically involves the sulfonation of the intermediate compound to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(1H-pyrazol-4-yl)-3H-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2,2-dimethyl-N-(1H-pyrazol-4-yl)-3H-1-benzofuran-5-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It is explored for use in industrial processes, such as catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(1H-pyrazol-4-yl)-3H-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a different core structure but similar functional groups.
Uniqueness
2,2-dimethyl-N-(1H-pyrazol-4-yl)-3H-1-benzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring, pyrazole moiety, and sulfonamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,2-dimethyl-N-(1H-pyrazol-4-yl)-3H-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-13(2)6-9-5-11(3-4-12(9)19-13)20(17,18)16-10-7-14-15-8-10/h3-5,7-8,16H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJXQJHBAZBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CNN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
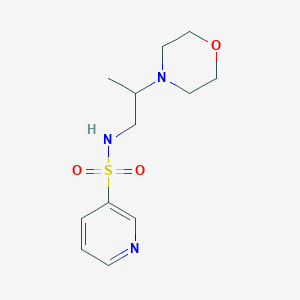
![N-[1-(3,4-difluorophenyl)ethyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylpropanamide](/img/structure/B7054206.png)
![4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-2-(methoxymethyl)-6-methylpyrimidine](/img/structure/B7054208.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7054209.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea](/img/structure/B7054212.png)
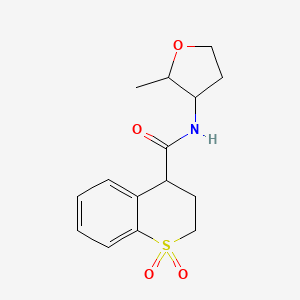
![Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate](/img/structure/B7054219.png)
![N,2,5,7-tetramethyl-N-[(5-methylthiophen-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7054238.png)
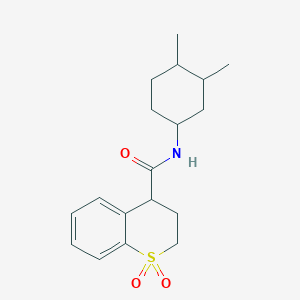
![[(2S)-1-[5-(dimethylsulfamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-oxopropan-2-yl]urea](/img/structure/B7054257.png)
![2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7054261.png)
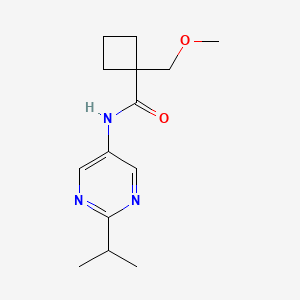
![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-2-(2-ethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7054286.png)
![4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7054300.png)
